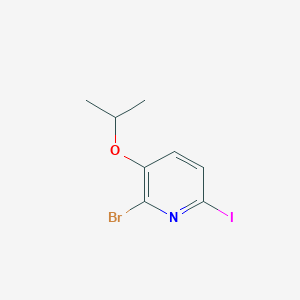

2-Bromo-6-iodo-3-isopropoxypyridine

Description

Properties

Molecular Formula |

C8H9BrINO |

|---|---|

Molecular Weight |

341.97 g/mol |

IUPAC Name |

2-bromo-6-iodo-3-propan-2-yloxypyridine |

InChI |

InChI=1S/C8H9BrINO/c1-5(2)12-6-3-4-7(10)11-8(6)9/h3-5H,1-2H3 |

InChI Key |

JYEVBOIWTFEXGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(N=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridine Precursors

A reported method for related halogenated pyridines involves starting from amino-substituted bromopyridines, followed by diazotization and iodination to introduce iodine selectively. For example, 2-amino-3-bromo-5-chloropyridine can be converted to 2-iodo-3-bromo-5-chloropyridine via a diazotization reaction, which is a mild and direct approach to install iodine at the 2-position while retaining bromine at the 3-position. Although this exact example uses a chlorine substituent at the 5-position, the principle of selective halogenation via diazotization can be adapted for preparing 2-bromo-6-iodo-3-substituted pyridines.

Palladium-Catalyzed Coupling for Isopropoxy Substitution

The installation of the isopropoxy group at the 3-position of the pyridine ring is effectively achieved through palladium-catalyzed coupling reactions. A two-step palladium-catalyzed protocol involving Buchwald-Hartwig amination followed by intramolecular Heck-type cyclization has been developed for related 3-substituted β-carbolines and aza-β-carbolines, which are structurally related heterocycles containing pyridine rings.

Step 1: Buchwald-Hartwig Amination

Bromopyridine derivatives are reacted with appropriate anilines or alkoxides in the presence of palladium acetate (Pd(OAc)2) and phosphine ligands such as X-Phos or Xantphos. This reaction forms diarylamines or aryl ethers with moderate to good yields (up to 62% in some cases).Step 2: Intramolecular Heck Cyclization

The diarylamines or aryl ethers undergo palladium-catalyzed intramolecular Heck cyclization under conditions such as Pd(OAc)2, potassium carbonate (K2CO3), and dimethylacetamide (DMA) at elevated temperatures (around 120 °C). This step forms the desired substituted heterocyclic ring system with regioselectivity challenges that can be addressed by protecting groups or ligand choice.

Regioselectivity and Yield Optimization

The regioselectivity of the Heck cyclization step is critical, as competing formation of regioisomeric products (β-carbolines vs. δ-carbolines) can occur. Strategies to improve regioselectivity include:

- Protecting the amine intermediate with bulky groups such as tert-butoxycarbonyl (Boc) or fluorenylmethylenoxycarbonyl (Fmoc) to sterically hinder undesired pathways. However, these protecting groups may be cleaved under reaction conditions, limiting their effectiveness.

- Changing the position of halogen substituents on the pyridine ring to influence the reaction pathway and favor the desired regioisomer.

- Optimizing catalyst and ligand systems, for example, using Pd2(dba)3 with Xantphos ligand and cesium carbonate (Cs2CO3) base, which has been shown to improve yields and selectivity in Buchwald-Hartwig coupling.

Summary of Experimental Data

Perspectives from Varied Sources

- The patent literature emphasizes the importance of mild reaction conditions and direct iodination via diazotization to reduce by-products and improve yields in halogenated pyridine synthesis.

- Academic research highlights the utility of palladium-catalyzed cross-coupling reactions to install isopropoxy groups regioselectively on halogenated pyridines, with a focus on optimizing ligand and catalyst systems to enhance selectivity and yield.

- Challenges remain in preventing formation of regioisomeric by-products during cyclization steps, with ongoing research exploring protecting groups and alternative synthetic routes to overcome these issues.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for drug discovery and development. It can be used to synthesize bioactive molecules that target specific biological pathways.

Industry: In the chemical industry, 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of compounds with desirable properties for various applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-3-(1-methylethoxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2-Bromo-6-iodo-3-isopropoxypyridine with two analogs from published sources: 2-Bromo-3-methylpyridine () and 6-Bromo-2-chloro-4-iodopyridin-3-amine (). Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Molecular Comparison

Electronic and Steric Effects

Electron Effects :

- The isopropoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic attack at specific positions.

- In contrast, the methyl group in 2-Bromo-3-methylpyridine provides weaker activation, and the amine group in the trihalogenated analog introduces both electron-donating (resonance) and withdrawing (inductive) effects.

Steric Effects :

- The bulky isopropoxy group in the target compound may hinder reactions at the ortho positions, whereas smaller substituents (e.g., methyl or amine) in analogs impose less steric resistance.

Q & A

Basic Research Question: What are the most reliable synthetic routes for 2-bromo-6-iodo-3-isopropoxypyridine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and alkoxylation of pyridine derivatives. For example:

Iodination : Use directed ortho-metalation (DoM) with a lithium base (e.g., LDA) to regioselectively substitute hydrogen at the 6-position of 3-isopropoxypyridine, followed by iodination with I₂ .

Bromination : Employ electrophilic bromination (e.g., NBS or Br₂ in acetic acid) at the 2-position.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) combined with recrystallization (ethanol/water) achieves >95% purity. Monitor intermediates via TLC and confirm final structure using H/C NMR and HRMS .

Advanced Research Question: How does the steric bulk of the isopropoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

The isopropoxy group at the 3-position creates steric hindrance, which may slow transmetalation in cross-coupling reactions. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst and enhance turnover .

- Optimize solvent polarity (toluene/DMF mixtures) to balance reaction rate and stability.

- Compare kinetic data (via in situ IR or HPLC) for couplings with 2-bromo-6-iodo-3-methoxypyridine (less bulky) to isolate steric effects .

Basic Research Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR confirms the isopropoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.5–4.7 ppm for OCH). C NMR identifies halogenated carbons (C-Br: ~105 ppm; C-I: ~95 ppm) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ and isotopic patterns for Br/I.

- X-ray Crystallography : Resolves regiochemistry and confirms dihedral angles between substituents .

Advanced Research Question: How to resolve contradictions in reported yields for Ullmann-type couplings involving this compound?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Purity : Use freshly prepared CuI nanoparticles instead of commercial CuI to avoid oxide contamination .

- Solvent Effects : Test DMSO vs. DMAc; DMAc reduces side reactions (e.g., dehalogenation) but may lower solubility.

- Temperature Control : Microwave-assisted synthesis (80–120°C) improves reproducibility versus oil-bath heating .

- Data Validation : Cross-reference with GC-MS quantification to rule out impurities skewing yield calculations .

Basic Research Question: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials under argon to prevent photolytic cleavage of C-I bonds .

- Temperature : –20°C minimizes decomposition; monitor via periodic HPLC (C18 column, acetonitrile/water eluent).

- Moisture : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the isopropoxy group .

Advanced Research Question: How to design a regioselective substitution strategy for the iodine moiety while retaining bromine?

Methodological Answer:

- Protecting Groups : Introduce a TEMPO group at the 3-position to direct nucleophilic substitution (e.g., SNAr) at the 6-iodo site .

- Metalation : Use TMPMgCl·LiCl to selectively deprotonate and substitute iodine with electrophiles (e.g., CO₂ for carboxylation) .

- Kinetic Profiling : Employ DFT calculations (B3LYP/6-31G*) to predict activation barriers for competing pathways .

Basic Research Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile bromine/byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mandatory due to potential skin/eye irritation .

- Waste Disposal : Halogenated waste must be neutralized with NaHCO₃ before disposal .

Advanced Research Question: How can computational modeling predict the compound’s behavior in catalytic cycles?

Methodological Answer:

- DFT Studies : Model Pd(0)/Pd(II) intermediates in cross-coupling reactions using Gaussian09 with LANL2DZ basis sets for Br/I .

- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on transition-state energies.

- Machine Learning : Train models on existing bromo/iodopyridine reaction datasets to predict optimal conditions .

Basic Research Question: What are the common side reactions during functionalization of this compound?

Methodological Answer:

- Dehalogenation : Occurs under strong reducing conditions (e.g., Zn/HCl). Mitigate by using milder reductants (e.g., NaBH₄/CuI) .

- Ether Cleavage : Isopropoxy groups may hydrolyze in acidic media. Use buffered conditions (pH 7–8) for aqueous reactions .

Advanced Research Question: How to validate contradictory bioactivity results in cell-based assays?

Methodological Answer:

- Dose-Response Curves : Use Hill slope analysis to differentiate specific binding vs. cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation skews IC₅₀ values .

- Control Experiments : Include 2-bromo-3-isopropoxypyridine (lacking iodine) to isolate the iodine’s role in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.